molecular formula C12H19N B13220556 Ethyl[1-(4-methylphenyl)propyl]amine

Ethyl[1-(4-methylphenyl)propyl]amine

Cat. No.: B13220556
M. Wt: 177.29 g/mol
InChI Key: GPQNRBJEJPCEAT-UHFFFAOYSA-N
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Description

Ethyl[1-(4-methylphenyl)propyl]amine is a tertiary amine characterized by an ethyl group and a 1-(4-methylphenyl)propyl group bonded to a central nitrogen atom. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol (inferred from structural analogs in ).

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-ethyl-1-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C12H19N/c1-4-12(13-5-2)11-8-6-10(3)7-9-11/h6-9,12-13H,4-5H2,1-3H3

InChI Key

GPQNRBJEJPCEAT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NCC

Origin of Product

United States

Preparation Methods

Deacylation of Acylated Intermediates in Alcoholic Solvents

Methodology:
A prominent approach involves starting from acylated intermediates, such as (R)-1-(4-methylphenyl)ethylamine derivatives, which are subjected to deacylation reactions in alcohol solvents. The process typically employs alkali metal hydroxides (e.g., sodium hydroxide) in C4-C10 monohydric alcohols like n-butanol, isobutanol, or n-amyl alcohol. The deacylation cleaves the acyl group, yielding the target amine.

Reaction Conditions:

  • Solvent: n-Butanol or similar alcohols
  • Catalyst: Alkali metal hydroxide (e.g., sodium hydroxide)
  • Temperature: 100–170°C
  • Post-treatment: Water washing, organic solvent removal via distillation, and vacuum rectification at 80–100°C to purify the amine

Research Data:
Experimental data from patents indicate high yields and purity using this method, with the process being straightforward and scalable. For example, the deacylation of N-acetyl derivatives in n-butanol at elevated temperatures effectively produces the desired amine with minimal by-products.

Data Table:

Parameter Range Optimal Conditions Reference
Solvent C4-C10 alcohols n-Butanol
Temperature 100–170°C 120–160°C
Post-treatment Water wash, distillation Vacuum distillation at 80–100°C

Coupling of Aromatic Precursors with Alkylating Agents

Methodology:
Another route involves the coupling of aromatic compounds, such as p-methylacetophenone, with methyl or ethyl-formyl reagents under catalytic conditions. This process typically employs palladium catalysts under inert atmospheres to facilitate the formation of the carbon-nitrogen bond, followed by reduction steps.

Reaction Conditions:

  • Catalyst: Palladium on carbon (Pd/C) or similar
  • Reagents: Methyl or ethyl formyl reagents (e.g., methyl formate)
  • Solvent: Organic solvents like ethanol or acetic acid
  • Temperature: 100–160°C
  • Atmosphere: Inert gas (nitrogen or argon)

Research Data:
This method allows for high selectivity and yields of the target amine, with the added benefit of being compatible with various functional groups. It is suitable for industrial scale-up due to the availability of reagents and catalysts.

Data Table:

Parameter Range Optimal Conditions Reference
Catalyst Pd/C 5–10% Pd
Temperature 100–160°C 120°C
Reaction Time 4–8 hours 6 hours

Reductive Amination of Ketones

Methodology:
Reductive amination involves converting ketones, such as p-methylacetophenone, into primary amines via reaction with ammonia or primary amines, followed by reduction with hydride reagents like borane or sodium cyanoborohydride.

Reaction Conditions:

  • Reagents: Ammonia or primary amines, hydride reducing agents
  • Solvent: Tetrahydrofuran or ethanol
  • Temperature: 0–80°C
  • Catalyst: Acidic or basic conditions to facilitate imine formation

Research Data:
While effective, this route involves handling hazardous reagents and requires careful control of reaction conditions to prevent over-reduction or side reactions.

Summary of Preparation Methods

Method Advantages Disadvantages Suitable for
Deacylation in alcohols Simple, high yield, scalable Requires purification steps Industrial production of acylated intermediates
Catalytic coupling High selectivity, versatile Catalyst cost, reaction optimization needed Synthesis of aromatic amines
Reductive amination Direct, straightforward Hazardous reagents, over-reduction risk Laboratory scale, small batches

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(4-methylphenyl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

Ethyl[1-(4-methylphenyl)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl[1-(4-methylphenyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitution : Replacing the 4-methyl group with electron-withdrawing groups (e.g., Cl in ) increases polarity and alters reactivity in electrophilic substitutions .
  • Alkyl Chain Length : Longer chains (e.g., propyl vs. ethyl) enhance hydrophobicity, affecting solubility and membrane permeability in biological systems .
  • Functional Groups: Addition of heterocycles (e.g., quinoline in ) introduces π-π stacking interactions, relevant for binding in drug design .

Physicochemical Properties

Data from analogs suggest trends:

  • Boiling Points : Branched amines (e.g., Methyl(2-methylpropyl)amine in ) exhibit lower boiling points than linear analogs due to reduced intermolecular forces.

Biological Activity

Ethyl[1-(4-methylphenyl)propyl]amine, a compound belonging to the class of substituted phenethylamines, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its interaction with neurotransmitter transporters, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This structure features a propylamine backbone with a 4-methylphenyl group, which contributes to its lipophilicity and potential receptor interactions.

Interaction with Neurotransmitter Transporters

Research indicates that compounds similar to this compound interact with various neurotransmitter transporters, particularly dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A study on N-alkylated analogs of 4-methylamphetamine (4-MA), which includes structural similarities to this compound, demonstrated that these compounds inhibit the uptake at DAT, NET, and SERT. Lengthening the amine substituent from methyl to ethyl reduced potency at these transporters, indicating a structure-activity relationship that could be relevant for this compound as well .

Case Studies and Research Findings

  • Dopaminergic Activity : The compound's interaction with dopamine transporters suggests potential stimulant effects. In vitro studies have shown that similar compounds can act as substrate-type releasers at DAT, which may lead to increased dopamine levels in synaptic clefts .
  • Abuse Potential : Investigations into the abuse liability of 4-MA analogs indicate that modifications in the alkyl chain length significantly affect their stimulant properties. For instance, elongating the N-alkyl chain decreased abuse-related effects in vivo, paralleling reductions in DAT activity . This finding may imply that this compound could have a lower potential for abuse compared to shorter-chain analogs.
  • Antimicrobial Activity : While primarily studied for its psychoactive properties, preliminary investigations into related compounds have indicated potential antimicrobial activity. Certain derivatives have shown significant inhibition against various bacterial strains, suggesting that modifications in the phenethylamine structure can lead to diverse biological effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The following table summarizes key structural modifications and their associated biological activities:

CompoundStructural ModificationBiological Activity
This compoundBase compoundPotential stimulant effects via DAT
1-(3-Fluorophenyl)ethylamineFluorine substitutionAltered receptor interactions
1-(2-Chlorophenyl)ethylamineChlorine substitutionDistinct metabolic pathways
N-Methyl 4-MAMethyl substitutionEfficacious substrate-type releaser at DAT

These comparisons highlight how minor changes in molecular structure can lead to significant differences in pharmacological profiles.

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